Cu-Dppey
Overview
Description
Synthesis Analysis
Cu-doped materials can be synthesized through various methods. For instance, Cu-doped Co3O4 nanoparticles were synthesized through the decomposition of cobalt (II) acetylacetonate, cobalt (III) acetylacetonate, and copper (II) acetylacetonate in a polar solvent through a solvothermal method . Another study reported the green synthesis of Cu-doped ZnO-based polymers nanocomposite .
Molecular Structure Analysis
The molecular structure of Cu-doped materials can be complex and varies based on the specific compound. For instance, in a study on Cu-doped TiN, it was found that Cu tends to replace the Ti sites in TiN crystal cells . Another study reported that Cu doping reduces the covalent bond strength of TiN, enhances metallicity, and reduces the structural stability of the system .
Chemical Reactions Analysis
Cu-doped materials can participate in various chemical reactions. For example, Cu-doped Co3O4 nanoparticles were used in a solvothermal synthesis at low reaction temperatures for potential supercapacitor applications . Another study reported the use of Cu-doped carbon dots for the reduction reaction of p-nitrophenol .
Physical And Chemical Properties Analysis
The physical and chemical properties of Cu-doped materials can be influenced by the Cu doping content. For instance, a study on Cu-doped ZnO films found that Cu doping led to a decrease in transmittance and an increase in refractive indices . Another study reported that Cu doping in ZnO films led to the formation of nanoplates .
Scientific Research Applications
Light-Emitting Devices, Chemical Sensors, and Solar Cells : A study on Cu(DPPE)(DMP)PF6 revealed its strong temperature-dependent emission, making it suitable for applications in light-emitting devices, chemical sensors, and dye-sensitized solar cells (Trzop et al., 2014).
Catalysis in Chemical Reactions : The Cu(OAc)2–bis(diphenylphosphino)ethane (dppe) system efficiently catalyzes N-formylation of amines with CO2 under ambient conditions, requiring only 0.1 mol% catalyst loading (Zhang et al., 2016).
Formation of Anion Cavities : Copper(I) complexes with 1,2-bis(diphenylphosphino)ethane create a flexible cavity for anions, influenced more by coordination angles than thermochemical radii (Saravanabharathi et al., 2002).
Epoxy Resin Curing with Flame Retardancy : DPPEI, a polymeric curing agent, is used for epoxy resin, offering efficient curing alongside excellent flame retardancy and transparency (Shao et al., 2018).
Antitumoral Agents : Certain copper(I) complexes, including those with DPPE, exhibit high cytotoxicity against human cancer cells, suggesting their potential as antitumoral agents (Lopes et al., 2017).
Dye-Sensitized Solar Cells : Cu-Dppey complexes have been investigated for use in dye-sensitized solar cells, although their conversion efficiency was found to be quite low (0.1%) (Huang et al., 2015).
Catalysis in Click Chemistry : Cu(I) methylthiosalicylate complexes, related to Cu-Dppey, have shown effectiveness as catalysts in the thiol-yne click reaction (Kumar et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
copper(1+);[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H22P2.ClH.Cu/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h2*1-22H;1H;/q;;;+1/p-1/b2*22-21-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHFFYYBPVNANG-KHUJRMENSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H44ClCuP4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cu-Dppey | |
CAS RN |
102532-71-8 | |
Record name | Bis-(1,2-bis(diphenylphosphino)ethene)Cu(I) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102532718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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